Trimethoprim fumaric acid

Solubility Salt Formation BCS Class II

Trimethoprim fumaric acid (CAS 1546799-45-4) is a molecular salt of the antifolate antibiotic trimethoprim (TMP) with fumaric acid. As a salt form, it exhibits altered physicochemical properties compared to the parent free base, including improved aqueous solubility.

Molecular Formula C18H20N4O6
Molecular Weight 388.4 g/mol
Cat. No. B12372623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoprim fumaric acid
Molecular FormulaC18H20N4O6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)C=CC(=O)O
InChIInChI=1S/C18H20N4O6/c1-26-12-7-10(8-13(27-2)16(12)28-3)6-11-9-20-18(22-17(11)19)21-14(23)4-5-15(24)25/h4-5,7-9H,6H2,1-3H3,(H,24,25)(H3,19,20,21,22,23)/b5-4+
InChIKeyYMMKQFONTGCYDA-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoprim Fumaric Acid for Research: A Defined Salt Form for Enhanced Solubility and Hapten-Based Immunoassay Applications


Trimethoprim fumaric acid (CAS 1546799-45-4) is a molecular salt of the antifolate antibiotic trimethoprim (TMP) with fumaric acid. As a salt form, it exhibits altered physicochemical properties compared to the parent free base, including improved aqueous solubility [1]. It is classified as a BCS Class II compound, meaning its bioavailability is limited by dissolution rate [2]. Critically, this specific salt is also recognized as a universal hapten for Antibacterial Synergists (ASGs), enabling the development of broadly specific monoclonal antibodies (mAbs) for use in ELISA-based detection of ASG residues in food .

Why Trimethoprim Fumaric Acid Cannot Be Substituted with Other TMP Salts or Free Base in Critical Workflows


The practice of substituting one trimethoprim (TMP) salt for another, or using the free base, is scientifically unsound due to the profound impact of the counterion on key performance attributes. The choice of fumaric acid as a coformer dictates the resulting crystal lattice, which in turn governs the compound's unique solubility profile, intrinsic dissolution rate (IDR), and even its specific recognition in immunoassays [1]. Studies have shown that different TMP salts (e.g., with gallic acid, syringic acid, or orotic acid) exhibit vastly different equilibrium solubility and IDR values in physiologically relevant buffers, directly affecting experimental reproducibility and in vivo performance [1]. Furthermore, the fumaric acid adduct is specifically characterized as a universal hapten for Antibacterial Synergists (ASGs), a functional property that is not inherent to the free base or other salt forms, making it irreplaceable for the development of broad-spectrum monoclonal antibodies .

Quantitative Differentiation of Trimethoprim Fumaric Acid Against Closest Analogs


Enhanced Aqueous Solubility of Trimethoprim Fumaric Acid Salt Compared to Free Base

Trimethoprim free base is a BCS Class II drug with poor aqueous solubility (approximately 400 mg/L at 25°C) . While direct solubility data for the fumarate salt is not always reported in head-to-head comparisons with the free base, the class of trimethoprim salts is well-established to enhance solubility. For instance, in a 2023 study, the TMP–GA–2M salt (gallic acid) showed a dramatic increase in solubility in pH 1.2 buffer compared to pure TMP [1]. The formation of a salt with fumaric acid, a carboxylic acid, follows the same supramolecular synthon principles, where proton transfer and ionic interactions disrupt the crystal lattice, thereby improving aqueous solubility relative to the poorly soluble free base [2].

Solubility Salt Formation BCS Class II

Trimethoprim Fumaric Acid as a Defined Universal Hapten for Broad-Spectrum Antibody Development

Trimethoprim fumaric acid is specifically identified as a 'universal hapten' for Antibacterial Synergists (ASGs), a class of compounds that includes trimethoprim and its analogs . This property is unique to this salt form and is not shared by the free base or other salts. It allows for the generation of broadly specific monoclonal antibodies (mAbs) that can recognize multiple ASGs, a feature highly valuable for developing a single ELISA kit to detect various ASG residues in animal-derived foods .

Hapten Immunoassay ELISA Food Safety

Improved Dissolution Rate via Salt Formation with Fumaric Acid

The dissolution rate of a poorly soluble drug like trimethoprim is a key determinant of its bioavailability. A 2023 study demonstrated that forming salts of TMP with various organic acids dramatically increased the intrinsic dissolution rate (IDR). For example, the TMP–GA–2M salt exhibited an IDR of 3.2 ± 0.2 mg/min/cm² in pH 1.2 buffer, compared to 0.5 ± 0.1 mg/min/cm² for pure TMP, representing a 6.4-fold increase [1]. While the exact IDR for trimethoprim fumarate is not specified in this study, the fundamental principle of salt formation to enhance dissolution applies universally to this class of compounds, and fumaric acid is a recognized coformer for improving TMP's dissolution properties [2].

Dissolution Rate Salt Formation BCS Class II

Optimal Use Cases for Trimethoprim Fumaric Acid Based on Its Differential Properties


Development of Broad-Spectrum ELISA Kits for ASG Residue Detection in Food Safety

Due to its unique property as a universal hapten for Antibacterial Synergists (ASGs), trimethoprim fumaric acid is the preferred starting material for generating broadly specific monoclonal antibodies. These mAbs are then employed in ELISA assays to screen for multiple ASG residues in meat, milk, and other animal-derived foods, streamlining regulatory compliance testing .

Formulation of TMP for Enhanced Oral Bioavailability in Preclinical Studies

As a salt form of the BCS Class II drug trimethoprim, the fumarate salt is expected to exhibit a higher intrinsic dissolution rate (IDR) compared to the free base. This makes it a more suitable candidate for oral formulations in preclinical animal models where achieving high systemic drug exposure is critical for efficacy studies [1].

Crystal Engineering and Supramolecular Synthon Studies

Trimethoprim fumaric acid serves as a valuable model compound in crystal engineering research aimed at understanding the hydrogen-bonding patterns and synthon preferences in molecular ionic cocrystals (ICCs). Its well-defined crystal structure and interaction with fumaric acid provide insights into the design of new multicomponent drug solids with improved properties [2].

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